molecular formula C12H22N2O2 B1287322 5-Boc-Octahydropyrrolo[3,4-c]pyridine CAS No. 351370-99-5

5-Boc-Octahydropyrrolo[3,4-c]pyridine

Cat. No.: B1287322
CAS No.: 351370-99-5
M. Wt: 226.32 g/mol
InChI Key: LRTPRHCNWAEZBN-UHFFFAOYSA-N
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Description

5-Boc-Octahydropyrrolo[3,4-c]pyridine is a chemical compound with the molecular formula C12H22N2O2This compound is a derivative of pyrrolopyridine and is often used in organic synthesis and medicinal chemistry .

Scientific Research Applications

5-Boc-Octahydropyrrolo[3,4-c]pyridine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the production of various chemical products and materials

Preparation Methods

5-Boc-Octahydropyrrolo[3,4-c]pyridine can be synthesized through a multi-step process starting from 3,4-dicarboxylic acid pyridine. The synthesis involves several reaction steps, including reduction, cyclization, and protection of the amine group with a tert-butoxycarbonyl (Boc) group . The industrial production methods typically involve optimizing these steps to achieve high yields and purity.

Chemical Reactions Analysis

5-Boc-Octahydropyrrolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 5-Boc-Octahydropyrrolo[3,4-c]pyridine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing the compound to interact selectively with certain enzymes or receptors. The pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

5-Boc-Octahydropyrrolo[3,4-c]pyridine can be compared with other similar compounds such as:

  • 5-Iodo-1H-pyrazolo[3,4-b]pyridine
  • 5-Chloro-3-iodo-1H-pyrazolo[3,4-c]pyridine
  • 5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine

These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its Boc-protected amine group, which provides specific reactivity and stability .

Properties

IUPAC Name

tert-butyl 1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-5-4-9-6-13-7-10(9)8-14/h9-10,13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRTPRHCNWAEZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70599234
Record name tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351370-99-5, 1257389-94-8
Record name tert-Butyl octahydro-5H-pyrrolo[3,4-c]pyridine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70599234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,7aS)-octahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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